4-bromo-N,2-dimethylaniline
Overview
Description
4-bromo-N,2-dimethylaniline is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Intermediate Applications
4-Bromo-N,2-dimethylaniline is synthesized through substitution reactions, highlighting its role as an intermediate in organic synthesis. The reaction involves starting materials like N,N-dimethylaniline and bromine, utilizing pyridine or inorganic bases to enhance selectivity towards the 4-substitution reaction. This compound serves as a precursor in the synthesis of various organic intermediates, showcasing its versatility in chemical manufacturing processes (Zhang Xing-chen, 2008).
Photophysical Properties and Electron Transfer
Investigations into the electron-transfer properties and photophysical behavior of this compound derivatives reveal their potential in spectrochemical analysis. The electron-transfer stopped-flow (ETSF) method demonstrated the formation of cation radicals and dications, indicating its applicability in studying electrogenerated cation radicals and their involvement in reaction mechanisms (M. Oyama & T. Higuchi, 2002).
Environmental and Analytical Chemistry
This compound also finds application in environmental chemistry, particularly in dispersive liquid-liquid microextraction techniques for the sensitive determination of aromatic amines in water. This method emphasizes the compound's relevance in environmental monitoring and pollutant analysis, offering a rapid, sensitive, and economical approach for detecting aromatic amines in environmental samples (Dandan Han, Hongyuan Yan, & K. Row, 2011).
Electronic and Photostabilizing Properties
Furthermore, the synthesis of polytriarylamines via microwave-assisted palladium-catalysed amination, using this compound, demonstrates its utility in the fabrication of organic electronic devices. This highlights its importance in the development of advanced materials for electronic applications (I.-Wen Shen et al., 2007). Additionally, its role in the synthesis of new thiophene derivatives for photostabilizing rigid poly(vinyl chloride) showcases its potential in enhancing material durability against UV radiation, contributing to the development of improved photostabilizers (A. Balakit et al., 2015).
Mechanism of Action
Target of Action
The primary target of 4-Bromo-N,2-Dimethylaniline is the iodine present in various forms such as iodide (as in pharmaceuticals), iodate (as in iodized table salt), and covalently bound to organic compounds (as in milk and vegetables) . It is used as an internal standard in the determination of these iodine forms .
Mode of Action
It is known that the compound interacts with its targets (iodine forms) to facilitate their determination .
Result of Action
The primary result of the action of this compound is the facilitation of iodine determination in various forms . It serves as an internal standard, aiding in the accurate measurement of iodine present as iodide, iodate, and covalently bound to organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to handle the compound in a well-ventilated place, avoid dust formation, and store it in a cool, dry, and well-ventilated place . It is also incompatible with oxidizing agents, acids, and metals .
Properties
IUPAC Name |
4-bromo-N,2-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZTYYHYOULJLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621931 | |
Record name | 4-Bromo-N,2-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59557-89-0 | |
Record name | 4-Bromo-N,2-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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